molecular formula C5H8Br2O B7782225 (2,2-Dibromo-1-methylcyclopropyl)methanol CAS No. 64670-28-6

(2,2-Dibromo-1-methylcyclopropyl)methanol

Cat. No.: B7782225
CAS No.: 64670-28-6
M. Wt: 243.92 g/mol
InChI Key: PADGJMYWLXIWPF-UHFFFAOYSA-N
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Description

(2,2-Dibromo-1-methylcyclopropyl)methanol is an organic compound with the molecular formula C5H8Br2O It is a cyclopropyl derivative featuring two bromine atoms and a hydroxyl group attached to a methyl-substituted cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dibromo-1-methylcyclopropyl)methanol typically involves the dibromocyclopropanation of unsaturated alcohols. One common method is the addition of dibromocarbene to alkenes under phase-transfer conditions. This reaction is usually carried out in batch reactions using a strong base such as 50% sodium hydroxide (NaOH) solution, vigorous stirring, and extended reaction times .

An alternative approach involves continuous flow chemistry, where the reaction is performed under ambient conditions using 40% NaOH as the base. This method offers rapid reaction times and yields comparable to those obtained in conventional batch reactions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow chemistry can be particularly advantageous for industrial applications due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dibromo-1-methylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromine atoms can be reduced to form less halogenated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of less halogenated cyclopropyl derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives with various functional groups.

Scientific Research Applications

(2,2-Dibromo-1-methylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of other cyclopropyl derivatives and complex molecules.

    Biology: Its unique structure makes it a useful probe in studying biological processes involving cyclopropyl-containing compounds.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Dibromo-1-methylcyclopropyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dibromo-3,3-dimethylcyclopropyl)methanol: Similar structure but with additional methyl groups.

    (2,2-Dichloro-1-methylcyclopropyl)methanol: Similar structure with chlorine atoms instead of bromine.

    (2,2-Dibromo-1-ethylcyclopropyl)methanol: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

(2,2-Dibromo-1-methylcyclopropyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(2,2-dibromo-1-methylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O/c1-4(3-8)2-5(4,6)7/h8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADGJMYWLXIWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378134
Record name (2,2-dibromo-1-methylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64670-28-6
Record name (2,2-dibromo-1-methylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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